4,5-Difluoro-2-iodophenol
Description
4,5-Difluoro-2-iodophenol is an organic compound with the molecular formula C6H3F2IO. It is a phenolic compound characterized by the presence of two fluorine atoms and one iodine atom on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4,5-difluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZEZNXAOQRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673121 | |
| Record name | 4,5-Difluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-30-7 | |
| Record name | 4,5-Difluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Difluoro-2-iodophenol can be synthesized through several methods, including halogenation of phenols and subsequent fluorination. One common approach involves the iodination of 4,5-difluorophenol using iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions typically require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-iodophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed:
Oxidation: Formation of 4,5-difluoro-2-iodobenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenols and iodophenols.
Scientific Research Applications
4,5-Difluoro-2-iodophenol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biological studies to investigate the effects of fluorine and iodine on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
4,5-Difluoro-2-iodophenol is similar to other halogenated phenols, such as 2,4-Difluoro-5-iodophenol and 3,5-Difluoro-4-iodophenol. its unique combination of fluorine and iodine atoms on the benzene ring distinguishes it from these compounds. The presence of fluorine atoms can enhance the compound's stability and reactivity, while iodine atoms can introduce additional functional properties.
Comparison with Similar Compounds
2,4-Difluoro-5-iodophenol
3,5-Difluoro-4-iodophenol
Biological Activity
4,5-Difluoro-2-iodophenol (DFIP) is a halogenated phenolic compound that has garnered attention in various fields of biological and chemical research. Its unique structure, characterized by the presence of fluorine and iodine atoms, imparts distinctive electronic properties, influencing its biological activity and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of DFIP, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₆H₃F₂IO
- Molecular Weight : 255.99 g/mol
- CAS Number : 1000574-74-2
- Boiling Point : Not available
- Melting Point : Not available
DFIP interacts with various enzymes and proteins, influencing their activity through specific binding mechanisms. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. The binding can lead to either inhibition or modulation of enzyme activity, affecting metabolic pathways and cellular functions .
Enzyme Interaction
DFIP acts as an enzyme inhibitor by binding to the active site of target enzymes. This interaction can prevent substrate access, thereby altering metabolic flux within cells. The presence of halogen atoms enhances its binding affinity and specificity towards certain molecular targets.
Cellular Effects
DFIP influences several cellular processes:
- Cell Signaling Pathways : It modulates pathways such as MAPK, which are involved in cell growth and differentiation.
- Gene Expression : DFIP affects the expression of genes related to oxidative stress response, impacting cellular metabolism.
Dosage Effects in Animal Models
The biological effects of DFIP vary significantly with dosage:
- Low Doses : May exhibit therapeutic effects.
- High Doses : Associated with hepatotoxicity and nephrotoxicity in animal studies.
Case Studies
- Study on Hepatotoxicity : In a controlled study involving rats, DFIP was administered at varying doses to assess its hepatotoxic effects. Results indicated that doses above a certain threshold led to significant liver damage, highlighting the importance of dosage optimization in therapeutic applications.
- Gene Expression Analysis : A study investigated the impact of DFIP on oxidative stress-related gene expression in human cell lines. The findings revealed that DFIP upregulated genes associated with antioxidant defense mechanisms, suggesting a protective role against oxidative damage .
Comparative Analysis
A comparative analysis with similar compounds reveals unique properties of DFIP:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3,5-Difluorophenol | Lacks iodine; less reactive | Lower enzyme inhibition |
| 4-Iodophenol | Lacks fluorine; different electronic properties | Different metabolic effects |
| 3,5-Dichloro-4-iodophenol | Contains chlorine instead of fluorine | Varies in steric effects |
Applications in Research
DFIP has several applications across various scientific disciplines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
